4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8
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Overview
Description
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research applications .
Preparation Methods
The synthesis of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves several steps The starting materials typically include 1,4-benzodioxane and piperazineThe final step involves the incorporation of deuterium atoms to obtain the deuterated version of the compound .
Chemical Reactions Analysis
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in drug development and pharmacokinetic studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms and kinetics. The compound can also interact with enzymes and receptors, providing insights into their function and regulation .
Comparison with Similar Compounds
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can be compared with other similar compounds, such as:
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine: The non-deuterated version of the compound.
1-(1,4-benzodioxan-2-ylcarbonyl)piperazine: A similar compound without the Boc protection group.
1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8: A similar deuterated compound without the Boc protection group.
These comparisons highlight the uniqueness of this compound, particularly its use in studying reaction mechanisms and kinetics due to the presence of deuterium atoms.
Properties
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNAIDAUTTZNO-JNJBWJDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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